エマメクチンベンゾエート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Emamectin benzoate is a semisynthetic bioinsecticide derived from avermectin, a natural product of the soil bacterium Streptomyces avermitilis . It is widely used in agriculture to control a variety of insect pests, particularly lepidopterous larvae. Emamectin benzoate functions as a chloride channel activator, leading to paralysis and death of the target pests .

作用機序

Target of Action

Emamectin benzoate primarily targets the γ-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . It also acts on the glutamate-gated chloride channels in insect nerve cells . These targets play a crucial role in the transmission of electrical impulses in the muscle and nerves of invertebrates .

Mode of Action

Emamectin benzoate acts as an allosteric modulator of insect glutamate-gated chloride channels (GluCls), inhibiting muscle contractions . It allows a large amount of chloride ions to enter the nerve cells, causing loss of cell function and disrupting nerve conduction . This results in paralysis, lethargy, and starvation of targeted pests .

Biochemical Pathways

Emamectin benzoate affects several biochemical pathways. It upregulates key genes involved in the regulation of juvenile hormone (JH), including JHAMT, Met, and Kr-h1, and downregulates allatostatin (AstA) and allatostatin receptor (AstAR) expression . This results in increased JH titer in adult females and enhanced fecundity . Additionally, it induces significant modification in enzyme activity and transcriptome profile .

Pharmacokinetics

Emamectin benzoate exhibits a long mean residence time (MRT) and slow elimination . The plasma distribution half-life (t1⁄2α) is estimated to be 2.5 h, the elimination half-life (t1⁄2β) is 216 h, the total body clearance (ClT) is 0.0059 L/kg/h, and the MRT is 385 h . The absolute oral bioavailability of emamectin benzoate (F%) in crucian carp was calculated to be approximately 52.70% .

Result of Action

The action of emamectin benzoate leads to profound changes in female brown planthopper (BPH) fitness, including enhanced ovarian development and elevated egg production . It also causes a marked induction of oxidative damage in liver tissue as demonstrated by an increased level of TBARS and reduced GSH level .

Action Environment

Emamectin benzoate is persistent in the environment, breaking down slowly . It is widely used in the fish farm industry to control sea lice in marine finfish farming .

科学的研究の応用

Emamectin benzoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and stability of avermectin derivatives.

Biology: Employed in studies on insect physiology and biochemistry to understand the mechanisms of insecticide resistance.

Medicine: Investigated for its potential use in treating parasitic infections due to its anthelmintic properties.

生化学分析

Biochemical Properties

Emamectin benzoate functions primarily by activating chloride channels in the nervous systems of target pests. It binds to gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels, leading to an influx of chloride ions into the nerve cells . This hyperpolarizes the nerve cells, resulting in paralysis and eventual death of the pest . The compound interacts with various enzymes and proteins, including cytochrome P450 monooxygenases, glutathione S-transferases, and esterases, which are involved in its detoxification and metabolism .

Cellular Effects

Emamectin benzoate exerts significant effects on various cell types and cellular processes. In neuronal cells, it disrupts normal cell signaling by increasing the release of GABA and enhancing its binding to receptors . This leads to an increased influx of chloride ions, causing hyperpolarization and inhibition of neurotransmission . In non-neuronal cells, emamectin benzoate can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular metabolism .

Molecular Mechanism

At the molecular level, emamectin benzoate acts by binding to GABA receptors and glutamate-gated chloride channels on the post-junction membrane of nerve and muscle cells . This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and inhibition of nerve signal transmission . Additionally, emamectin benzoate can inhibit the activity of certain enzymes, such as acetylcholinesterase, further disrupting normal nerve function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of emamectin benzoate can vary over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to ultraviolet light . Over time, emamectin benzoate can cause long-term effects on cellular function, including persistent inhibition of neurotransmission and chronic oxidative stress . In in vitro studies, prolonged exposure to emamectin benzoate has been shown to result in sustained neurotoxicity and cellular damage .

Dosage Effects in Animal Models

The effects of emamectin benzoate vary with different dosages in animal models. At low doses, the compound can cause mild neurotoxic effects, such as lethargy and tremors . At higher doses, emamectin benzoate can cause severe neurotoxicity, including ataxia, convulsions, and even death . In rats, single doses of 10 mg/kg or higher have been shown to cause significant neurotoxic effects, including nerve degeneration in the central and peripheral nervous systems .

Metabolic Pathways

Emamectin benzoate is metabolized primarily by cytochrome P450 monooxygenases, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, such as glutathione S-transferases and esterases . The metabolic pathways of emamectin benzoate involve multiple steps, including oxidation, reduction, and conjugation reactions . These pathways help to detoxify the compound and facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, emamectin benzoate is transported and distributed through various mechanisms. It can interact with transport proteins, such as the ATP-binding cassette (ABC) transporter p-glycoprotein, which helps to move the compound across cell membranes . Emamectin benzoate can also bind to plasma proteins, which can affect its distribution and accumulation in different tissues . The compound is primarily excreted via bile and feces, with only a small amount excreted in urine .

Subcellular Localization

Emamectin benzoate is localized primarily in the cytoplasm of cells, where it can interact with various cellular components . Due to its lipophilic nature, the compound can easily cross cell membranes and accumulate in the cytoplasm . Emamectin benzoate can also interact with subcellular organelles, such as mitochondria, where it can induce oxidative stress and disrupt normal cellular function . The compound’s localization and activity can be influenced by various factors, including its chemical structure and the presence of specific targeting signals .

準備方法

Synthetic Routes and Reaction Conditions: Emamectin benzoate is synthesized through a series of chemical reactions starting from avermectin B1. The key steps involve the selective methylation and subsequent benzoate esterification of the avermectin B1 molecule . The reaction conditions typically involve the use of organic solvents such as acetone and methanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, emamectin benzoate is produced using large-scale fermentation processes to obtain avermectin B1, followed by chemical modification to introduce the benzoate group. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and concentration .

化学反応の分析

Types of Reactions: Emamectin benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of emamectin benzoate, each with distinct chemical and biological properties .

類似化合物との比較

Abamectin: Another avermectin derivative with similar insecticidal properties but different chemical structure.

Ivermectin: Used primarily in veterinary medicine and human health for treating parasitic infections.

Doramectin: Similar to ivermectin, used in veterinary applications.

Eprinomectin: Used in veterinary medicine for the treatment of parasitic infections.

Uniqueness of Emamectin Benzoate: Emamectin benzoate is unique due to its high potency against lepidopterous pests and its ability to be formulated into various delivery systems, such as nanoformulations, to enhance its efficacy and stability . Its specific mode of action on glutamate-gated chloride channels also sets it apart from other insecticides .

生物活性

Emamectin benzoate is a potent insecticide derived from avermectin, which is produced by the fermentation of Streptomyces avermitilis. It is widely used for pest control in agriculture due to its effectiveness against a variety of insects. This article explores the biological activity of emamectin benzoate, focusing on its mechanisms of action, effects on non-target organisms, and case studies related to human exposure.

Emamectin benzoate primarily functions as a neurotoxin in insects. It enhances the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to paralysis and eventual death of the insect. This action occurs within hours after ingestion, with effects lasting several days as the insect's nervous system becomes overwhelmed by continuous stimulation .

Enzymatic Activity and Resistance

Recent studies have highlighted the impact of emamectin benzoate on detoxification enzyme activity in insects. For example, research involving Paederus fuscipes (a beetle species) revealed that while cytochrome P450 monooxygenases (P450) activity remained unchanged, esterase activity increased significantly with higher concentrations and prolonged exposure to emamectin benzoate. This suggests that certain insects may develop resistance through enhanced enzymatic detoxification mechanisms .

Key Findings from Enzymatic Studies

| Enzyme Type | Activity Level | Comments |

|---|---|---|

| Cytochrome P450 | No significant change | Activity unchanged across treatments |

| Glutathione S-transferase | Minor variations | Exposure time influenced activity |

| Esterase | Elevated with concentration | Suggests potential resistance mechanism |

Toxicity in Non-Target Organisms

The toxicity of emamectin benzoate extends beyond target pests. Studies have shown that exposure can lead to significant developmental impacts in non-target species such as zebrafish. For instance, exposure during early life stages resulted in increased oxidative damage and developmental malformations, including spinal curvature and yolk sac edema. The effective concentration (EC50) for various developmental endpoints was determined, indicating sensitivity to this compound .

Developmental Impact on Zebrafish

| Endpoint | EC50 (µg/mL) |

|---|---|

| Hatching rate | 2.15 |

| Spontaneous movement | 3.54 |

| Body length | 21.72 |

| Spinal curvature malformation rate | 1.72 |

| Yolk sac edema malformation rate | 0.94 |

| Swim bladder area | 0.95 |

Case Studies on Human Exposure

Emamectin benzoate poisoning in humans has been documented, typically resulting from accidental ingestion or misuse. Symptoms can range from gastrointestinal distress to severe neurological manifestations.

Notable Case Reports

- Case of a 20 kg Child : Ingested 5 g of emamectin benzoate leading to nausea and abdominal pain; treated successfully with gastric lavage and recovered within three days .

- Severe Poisoning Incident : A 52-year-old male ingested 50 g of emamectin benzoate under the influence of alcohol, resulting in acute respiratory failure and multi-organ dysfunction; required mechanical ventilation and multiple dialysis sessions but ultimately recovered .

- Accidental Exposure in a Child : A six-year-old experienced nausea and vomiting after ingesting emamectin benzoate; treatment included gastric lavage and activated charcoal, leading to complete symptom resolution .

特性

CAS番号 |

137512-74-4 |

|---|---|

分子式 |

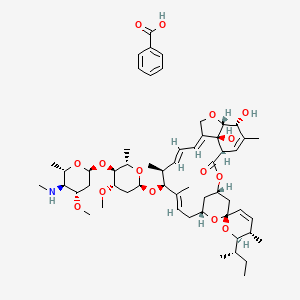

C56H81NO15 |

分子量 |

1008.2 g/mol |

IUPAC名 |

benzoic acid;2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9) |

InChIキー |

GCKZANITAMOIAR-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

異性体SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(\C(C(/C=C\C=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)/C)C.C1=CC=C(C=C1)C(=O)O |

正規SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

Color/Form |

White to off-white powder Off-white crystalline powde |

密度 |

1.20 at 23 °C /Emamectin benzoate/ |

melting_point |

141-146 °C /Emamectin benzoate/ |

溶解性 |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |

蒸気圧 |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。